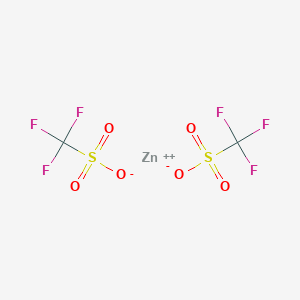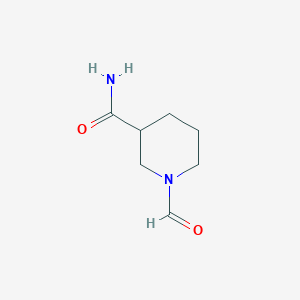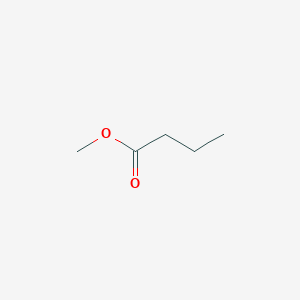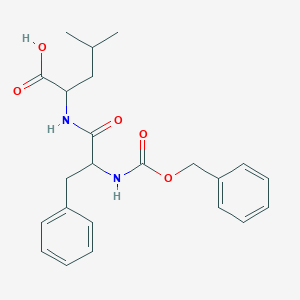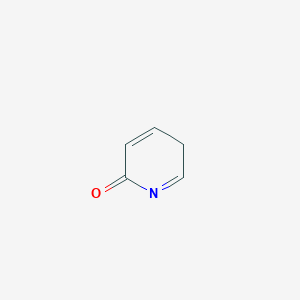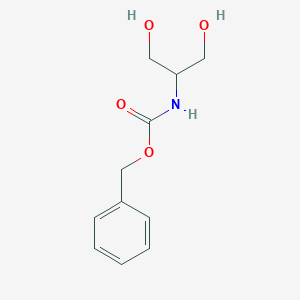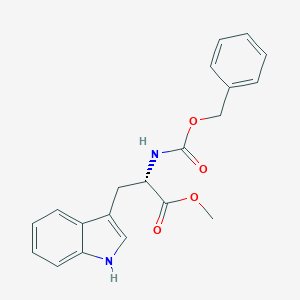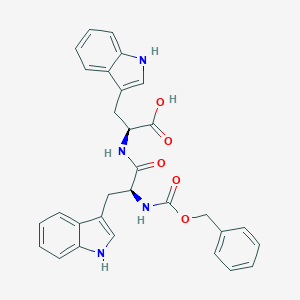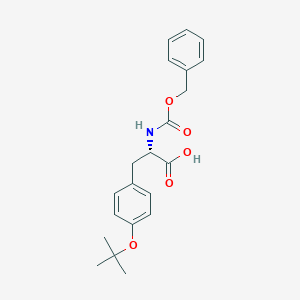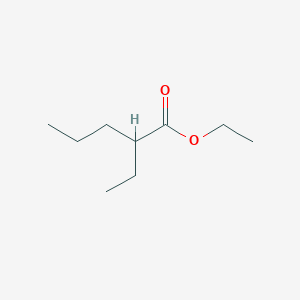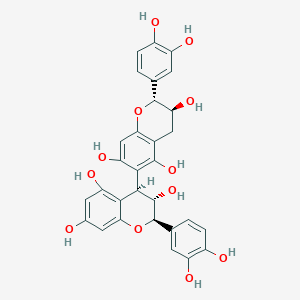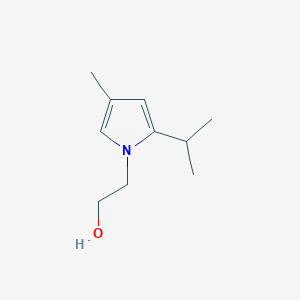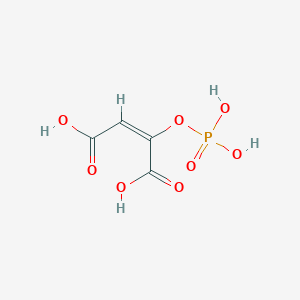
(E)-2-phosphonooxybut-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-phosphonooxybut-2-enedioic acid, also known as fumaric acid monoethyl ester phosphate (FMEP), is a chemical compound that has been widely studied for its potential applications in various fields. It is a derivative of fumaric acid, a naturally occurring organic acid found in many fruits and vegetables. FMEP has been shown to have a range of biochemical and physiological effects, making it an interesting compound for further research.
作用机制
The exact mechanism of action of FMEP is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense and cellular detoxification. FMEP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
生化和生理效应
FMEP has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, immune cells, and skin cells. FMEP has also been shown to promote the differentiation of certain types of immune cells, such as regulatory T cells, which play a role in immune tolerance.
实验室实验的优点和局限性
One advantage of using FMEP in lab experiments is its relatively low cost and availability. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects in specific contexts.
未来方向
There are many potential future directions for research on FMEP. One area of interest is its potential as a treatment for autoimmune diseases, such as multiple sclerosis and psoriasis. Further research could also explore its potential as a fertilizer and soil amendment in agriculture, as well as its potential as a component in biodegradable plastics. Additionally, more research is needed to fully understand its mechanism of action and how it can be used in specific contexts.
合成方法
FMEP can be synthesized by the reaction of (E)-2-phosphonooxybut-2-enedioic acid acid with ethanol and phosphorus oxychloride. This reaction produces a mixture of isomers, and the (E)-isomer can be isolated through various purification methods, such as column chromatography.
科学研究应用
FMEP has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, FMEP has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for diseases such as multiple sclerosis and psoriasis. In agriculture, FMEP has been studied as a potential fertilizer and soil amendment, as it has been shown to increase plant growth and yield. In materials science, FMEP has been studied as a potential component in the production of biodegradable plastics.
属性
CAS 编号 |
138668-74-3 |
|---|---|
产品名称 |
(E)-2-phosphonooxybut-2-enedioic acid |
分子式 |
C4H5O8P |
分子量 |
212.05 g/mol |
IUPAC 名称 |
(E)-2-phosphonooxybut-2-enedioic acid |
InChI |
InChI=1S/C4H5O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h1H,(H,5,6)(H,7,8)(H2,9,10,11)/b2-1+ |
InChI 键 |
KMNAUSZAPXSXLU-OWOJBTEDSA-N |
手性 SMILES |
C(=C(\C(=O)O)/OP(=O)(O)O)\C(=O)O |
SMILES |
C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |
规范 SMILES |
C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |
同义词 |
((1-carboxyethenyl)oxy)hydroxyphosphinecarboxylic acid oxide carboxyphosphoenolpyruvic acid CPEPA trisodium carboxyphosphoenolpyruvate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)

